molecular formula C33H34ClN3O7S B2440642 6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide CAS No. 688061-46-3

6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide

Cat. No.: B2440642
CAS No.: 688061-46-3
M. Wt: 652.16
InChI Key: DAJQPKYXXNHOKL-UHFFFAOYSA-N
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Description

6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a dioxolo ring, and various functional groups such as chlorophenyl, oxoethyl, and dimethoxyphenethyl. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring. Common reagents used in this step include anthranilic acid derivatives and isocyanates.

    Introduction of the Dioxolo Ring: The dioxolo ring is introduced through a cyclization reaction involving suitable diol precursors and dehydrating agents.

    Functional Group Modifications: The introduction of the chlorophenyl, oxoethyl, and dimethoxyphenethyl groups is achieved through various substitution and addition reactions. Reagents such as chlorobenzene, oxalyl chloride, and dimethoxybenzene are commonly used.

    Final Coupling: The final step involves the coupling of the hexanamide chain to the quinazolinone core, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated synthesizers can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl and dimethoxyphenethyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the oxo groups, converting them to hydroxyl groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted phenyl derivatives, and various oxidized forms of the compound.

Scientific Research Applications

6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, its interaction with inflammatory mediators can result in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,3,4-trimethoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8-ol
  • 5-Phenylindazolo[3,2-b]quinazolin-7(5H)-one
  • 8-Aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one

Uniqueness

Compared to similar compounds, 6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide stands out due to its unique combination of functional groups and structural features. This uniqueness imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34ClN3O7S/c1-41-27-12-7-21(16-28(27)42-2)13-14-35-31(39)6-4-3-5-15-37-32(40)24-17-29-30(44-20-43-29)18-25(24)36-33(37)45-19-26(38)22-8-10-23(34)11-9-22/h7-12,16-18H,3-6,13-15,19-20H2,1-2H3,(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJQPKYXXNHOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=C(C=C5)Cl)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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